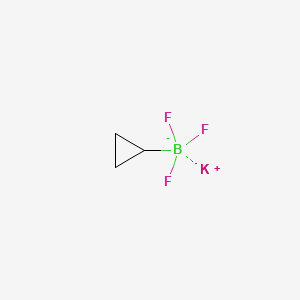

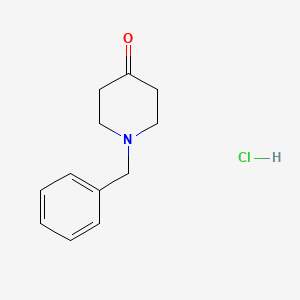

![molecular formula C40H36N2O4 B1592618 N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine CAS No. 122738-21-0](/img/structure/B1592618.png)

N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine

Descripción general

Descripción

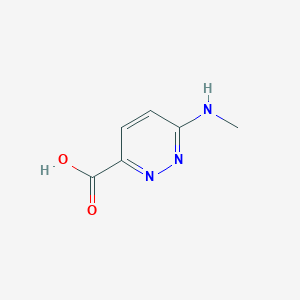

N4,N4,N4',N4'-Tetrakis(4-methoxyphenyl)-[1,1'-biphenyl]-4,4'-diamine (TMD) is a novel small molecule used in a variety of scientific research applications. It is a member of the biphenyl family, which is a group of aromatic compounds that contain two phenyl rings connected by a single bond. TMD has been found to have a number of unique properties, including a high solubility in water, low toxicity, and a wide range of potential applications in the field of scientific research.

Aplicaciones Científicas De Investigación

Organic Photovoltaic Devices (OPVs)

MeO-TPD is a popular hole transport material for OPVs due to its air stability. It is often doped to improve mobility and performance, which is crucial for enhancing the efficiency of OPVs .

Organic Light-Emitting Diodes (OLEDs)

In OLED devices, MeO-TPD contributes to increased brightness, with reports of achieving up to 14300 cd/m² at 13V. This makes it a valuable material for developing high-performance display and lighting technologies .

Doping Agent in Electronic Materials

The compound has been used as an oxidizing dopant for triaryl amines, efficiently generating radical cations of the amines or a hole carrier. This application is significant in the field of electronic materials where controlled doping is essential .

Perovskite Solar Cells

MeO-TPD has applications in perovskite solar cells as a hole transport material. Advances in this area are crucial for the development of organic-inorganic halide perovskite solar cells, which are promising due to their high efficiency and low production costs .

Energetic Disorder Modulation

Research has shown that MeO-TPD can be involved in the energetic disorder modulation when used in conjunction with other materials such as F6-TCNNQ. This is important for understanding and improving charge transport in organic semiconductors .

Mecanismo De Acción

Target of Action

The primary target of N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine is the semiconducting polymer nanoantennas . These nanoantennas are used to control light at the nanoscale .

Mode of Action

N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine interacts with its targets by doping the semiconducting polymer nanoantennas . This doping process enables a high doping level of around 0.8 charges per monomer . The compound can be used as nanooptical antennas via redox-tunable plasmonic resonances .

Biochemical Pathways

The affected pathway involves the transition of the polymer from an optically metallic state in its doped state to a dielectric state in its non-conducting undoped state . This transition allows the plasmonic resonances to be controllable over a 1000nm wavelength range by changing the dimensions of the nanodisks .

Pharmacokinetics

The optical response of the nanoantennas can be reversibly tuned by modulating the doping level of the polymer , which may impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine’s action include the ability to control light at the nanoscale . This control is achieved through the use of redox-tunable plasmonic resonances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N4,N4,N4’,N4’-Tetrakis(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine. For instance, the dimensions of the nanodisks, which can be influenced by environmental conditions, can affect the range of controllable plasmonic resonances .

Propiedades

IUPAC Name |

4-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]-N,N-bis(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36N2O4/c1-43-37-21-13-33(14-22-37)41(34-15-23-38(44-2)24-16-34)31-9-5-29(6-10-31)30-7-11-32(12-8-30)42(35-17-25-39(45-3)26-18-35)36-19-27-40(46-4)28-20-36/h5-28H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUSEOSICYGUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630212 | |

| Record name | N~4~,N~4~,N~4'~,N~4'~-Tetrakis(4-methoxyphenyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122738-21-0 | |

| Record name | N~4~,N~4~,N~4'~,N~4'~-Tetrakis(4-methoxyphenyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

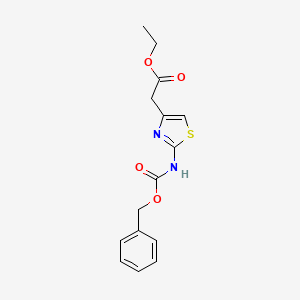

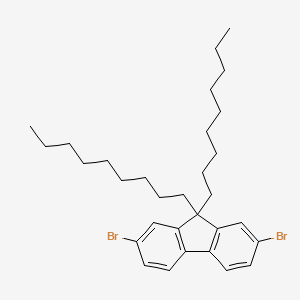

![Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1592538.png)

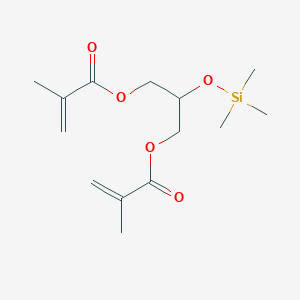

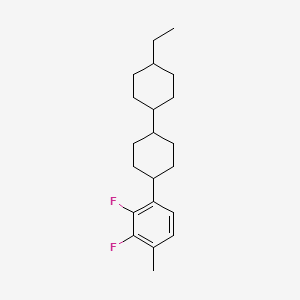

![1H-Imidazo[4,5-c]pyridin-2-amine](/img/structure/B1592542.png)

![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)